molecular formula C7H5NO4 B142978 2,5-Pyridinedicarboxylic acid CAS No. 100-26-5

2,5-Pyridinedicarboxylic acid

Cat. No. B142978
CAS RN: 100-26-5
M. Wt: 167.12 g/mol
InChI Key: LVPMIMZXDYBCDF-UHFFFAOYSA-N
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Description

2,5-Pyridinedicarboxylic acid is a versatile organic compound that serves as a crucial building block in the synthesis of various coordination polymers and complexes. It is known for its ability to form stable metal complexes due to its carboxylate groups and nitrogen atom in the pyridine ring, which can act as coordination sites .

Synthesis Analysis

The synthesis of 2,5-pyridinedicarboxylic acid derivatives and complexes often involves reactions under solvothermal conditions or the use of coordinating solvents. For instance, diorganotin(IV) oxides have been reacted with 2,5-pyridinedicarboxylic acid to study the molecular and supramolecular structures of the resulting compounds . Similarly, lanthanide complexes have been synthesized using 2,5-pyridinedicarboxylic acid and sebacate as mixed carboxylate linkers, leading to intricate 3D frameworks .

Molecular Structure Analysis

The molecular structures resulting from the combination of 2,5-pyridinedicarboxylic acid with various metals can range from polymeric to trinuclear macrocyclic hybrids. These structures can exhibit different supramolecular arrangements, such as discrete molecules with van der Waals contacts, 2D or 3D hydrogen-bonded structures, and 3D polymeric coordination structures . The ligand's ability to form N,O-chelate rings upon metal complexation is also a significant aspect of its molecular structure .

Chemical Reactions Analysis

2,5-Pyridinedicarboxylic acid participates in various chemical reactions, forming coordination polymers with metals like uranium, which exhibit fluorescent properties . It also acts as an organocatalyst for the synthesis of 1,5-benzodiazepines through a one-pot reaction, demonstrating its role in facilitating regioselective C–C bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-pyridinedicarboxylic acid derivatives are influenced by their molecular and supramolecular structures. For example, the coordination polymers formed with bismuth and pyridinedicarboxylate exhibit CO2 sorption capabilities and photoluminescence when doped with lanthanides . The fluorescent studies of uranium coordination polymers in the pyridinedicarboxylic acid system highlight the potential applications of these compounds in sensing and optical materials .

Scientific Research Applications

Self-Assembly and Supramolecular Structures

  • García-Zarracino and Höpfl (2005) explored the self-assembly of diorganotin(IV) oxides with 2,5-pyridinedicarboxylic acid. They found that this reaction leads to various molecular and supramolecular structures, including polymeric and cyclotrimeric arrangements, demonstrating the versatility of 2,5-pyridinedicarboxylic acid in forming complex structures (García-Zarracino & Höpfl, 2005).

Biodegradation and Environmental Applications

  • Jiang et al. (2023) studied the biodegradation of 2,5-pyridinedicarboxylic acid by a specific bacterium, Agrobacterium sp. strain YJ-5, isolated from contaminated soil. This study highlights the potential use of 2,5-pyridinedicarboxylic acid in environmental applications, particularly in industrial wastewater treatment (Jiang et al., 2023).

Fluorescence and Luminescence Properties

  • Yang et al. (2007) synthesized a coordination polymer using 2,5-pyridinedicarboxylic acid and studied its fluorescence properties. They found that the compound exhibits intense photoluminescence at room temperature, making it useful for applications in optical materials and sensors (Yang et al., 2007).

Catalysis and Synthesis

  • Lal et al. (2013) discovered that 2,6-pyridinedicarboxylic acid is an effective organocatalyst for synthesizing 1,5-benzodiazepine derivatives. This showcases the potential of 2,5-pyridinedicarboxylic acid in catalytic applications (Lal et al., 2013).

Corrosion Inhibition

  • Yang et al. (2018) evaluated the effectiveness of 2,5-pyridinedicarboxylic acid as a corrosion inhibitor for magnesium with a high level of iron impurity. This study suggests its potential in materials science, particularly in corrosion protection (Yang et al., 2018).

Safety And Hazards

2,5-Pyridinedicarboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is also classified as a flammable material .

properties

IUPAC Name

pyridine-2,5-dicarboxylic acid
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InChI

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)
Source PubChem
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InChI Key

LVPMIMZXDYBCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H5NO4
Source PubChem
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DSSTOX Substance ID

DTXSID3059210
Record name 2,5-Pyridinedicarboxylic acid
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Molecular Weight

167.12 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] Light brown solid; [Aldrich MSDS]
Record name Isocinchomeronic acid
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Vapor Pressure

0.0000061 [mmHg]
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Product Name

2,5-Pyridinedicarboxylic acid

CAS RN

100-26-5
Record name 2,5-Pyridinedicarboxylic acid
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Record name 2,5-Pyridinedicarboxylic acid
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Record name Pyridine-2,5-dicarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
946
Citations
B Ay, N Doğan, E Yildiz, I Kani - Polyhedron, 2015 - Elsevier
A novel three dimensional (3D) coordination polymer [Sm(pic) 2 (pydc) 4 (H 2 O)] n (pydc = pyridine-2,5-dicarboxylate, Hpic = picolinic acid) (1) has been synthesized hydrothermally …
Number of citations: 33 www.sciencedirect.com
R García-Zarracino, H Höpfl - Journal of the American Chemical …, 2005 - ACS Publications
2,5-Pyridinedicarboxylic acid has been reacted with three different diorganotin(IV) oxides (R = Me, nBu, Ph) to study the molecular and supramolecular structures of the resulting …
Number of citations: 160 pubs.acs.org
B Ay, E Yildiz, İ Kani - Polyhedron, 2017 - Elsevier
The crystal structures, heterogeneous catalytic activities and photoluminescent properties of two novel three dimensional (3D) metal organic frameworks (MOFs), [Nd(pyc)(pydc)(H 2 O)] …
Number of citations: 19 www.sciencedirect.com
Y Huang, YS Song, B Yan, M Shao - Journal of Solid State Chemistry, 2008 - Elsevier
Four new open-framework coordination polymers of lanthanide 2,5-pyridinedicarboxylates, with the formulas Pr2(pydc) 3 (H 2 O) 2 (1), Ln(pydc)(Hpydc) (Ln=Tb (2), Er (3), Eu (5)), and …
Number of citations: 52 www.sciencedirect.com
PM Cantos, M Frisch, CL Cahill - Inorganic Chemistry Communications, 2010 - Elsevier
A 3D uranium-pyridinedicarboxylate, compound (1) [UO 2 (C 7 H 3 NO 4 )], represents the final member of a series of materials incorporating a series of 2,n-pyridinedicarboxylic (pydc) …
Number of citations: 34 www.sciencedirect.com
Y Jiang, Y Zhang, X Wang, F Zhang… - Letters in Applied …, 2023 - academic.oup.com
2,5-Pyridinedicarboxylic acid (2,5-PDA), a natural N-heterocyclic compound and a substitute for production in plastics, was widely distributed in industrial wastewater. However, the …
Number of citations: 3 academic.oup.com
P Silva, L Cunha-Silva, NJO Silva, J Rocha… - Crystal growth & …, 2013 - ACS Publications
Two novel three-dimensional lanthanide-organic frameworks, [Er 6 (OH) 8 (pydc) 5 (H 2 O) 3 ]·2.5H 2 O (1) and [Er 3 (OH) 6 (pydc)Cl] (2) (pydc 2– is the deprotonated residue of 2,5-…
Number of citations: 30 pubs.acs.org
S Waitschat, D Fröhlich, H Reinsch, H Terraschke… - Dalton …, 2018 - pubs.rsc.org
Metal–organic frameworks of general composition [M6(OH)4(O)4(PDC)6−x(Cl)2x(H2O)2x] with M = Zr, Ce, Hf; PDC2− = 2,5-pyridinedicarboxylate and 0 ≤ x ≤ 2 were obtained under …
Number of citations: 89 pubs.rsc.org
CG Wang, YH Xing, ZP Li, J Li, XQ Zeng… - Crystal Growth and …, 2009 - ACS Publications
A new series of lanthanide coordination polymers, namely, [Ln(ad) 0.5 (2,5-pydc)(H 2 O)] (Ln = Eu (1), Pr (2), Nd (3), Sm (4), Tb(5); H 2 ad = adipic acid; 2,5-H 2 pydc = 2,5-pyridine …
Number of citations: 117 pubs.acs.org
EE Sileo, OE Piro, G Rigotti, MA Blesa, AS de Araujo… - Structural Chemistry, 2008 - Springer
The synthesis, an improved refined crystal and molecular structure re-determination, and the thermal decomposition behavior of two Zn(II) derivatives of isocinchomeronic acid (2,5-…
Number of citations: 14 link.springer.com

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